1'-Benzyl-1',4'-dihydro-(2,3')biquinolinyl-4'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile is a complex organic compound with the molecular formula C26H19N3. It is known for its unique structure, which includes a benzyl group and a dihydro-biquinoline core.
Vorbereitungsmethoden
The synthesis of 1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the formation of the biquinoline core . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Analyse Chemischer Reaktionen
1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other functional groups using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA)
Wissenschaftliche Forschungsanwendungen
1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory pathways and pain receptors .
Vergleich Mit ähnlichen Verbindungen
1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile can be compared with other biquinoline derivatives such as:
1’-Methyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-thione: This compound has a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties
1’-Benzyl-1’,4’-dihydro-2,3’-biquinoline-4’-carbonitrile: Another closely related compound with slight variations in the molecular structure, affecting its reactivity and applications
The uniqueness of 1’-Benzyl-1’,4’-dihydro-(2,3’)biquinolinyl-4’-carbonitrile lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C26H19N3 |
---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
1-benzyl-3-quinolin-2-yl-4H-quinoline-4-carbonitrile |
InChI |
InChI=1S/C26H19N3/c27-16-22-21-11-5-7-13-26(21)29(17-19-8-2-1-3-9-19)18-23(22)25-15-14-20-10-4-6-12-24(20)28-25/h1-15,18,22H,17H2 |
InChI-Schlüssel |
WEYFLEMJWWJQMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=C(C(C3=CC=CC=C32)C#N)C4=NC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.